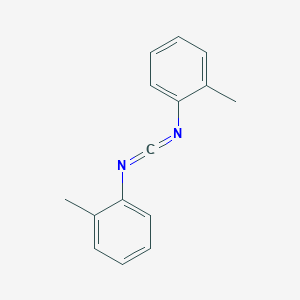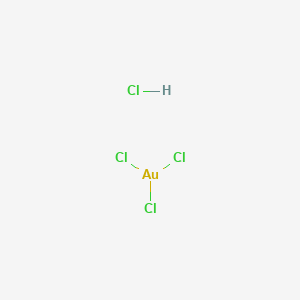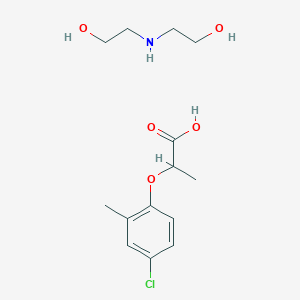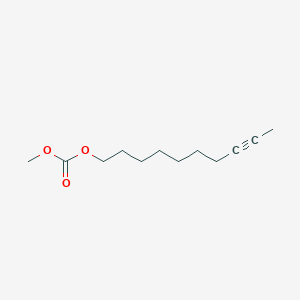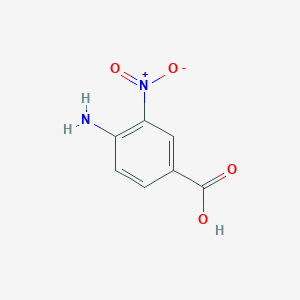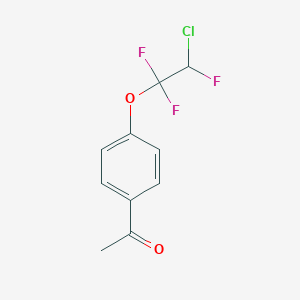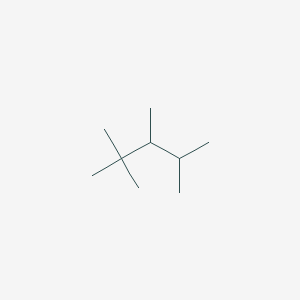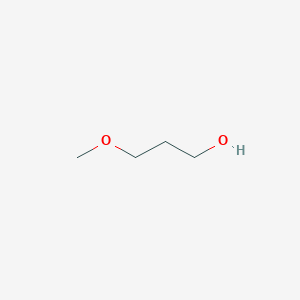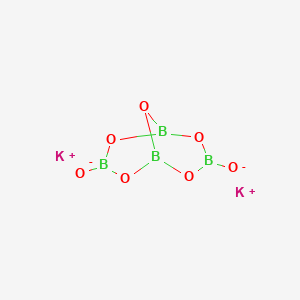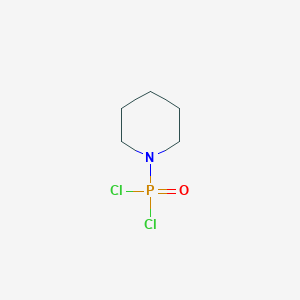
Propylene glycol monooleate
説明
Propylene glycol monooleate is a chemical compound that is part of the larger family of propylene glycol esters. It is a colorless, odorless, and slightly sweet-tasting liquid . As a humectant, emollient, and preservative, propylene glycol holds moisture while preventing mold in certain medicines, cosmetics, and foods .
Synthesis Analysis
The synthesis of propylene glycol involves the hydrogenolysis of glycerol in a continuous down-flow fixed-bed reactor with a 60% Cu/Al2O3 catalyst . The routes of main, intermediate, and by-products formation were proposed .
Molecular Structure Analysis
The molecular structure of propylene glycol monooleate is represented by the molecular formula C21H40O3 . The exact mass of the molecule is 340.29774513 g/mol .
Chemical Reactions Analysis
The production of propylene glycol involves the hydrogenolysis of glycerol . The reaction mechanism and the effect of reaction parameters such as temperature, catalyst loading, hydrogen pressure, and glycerol concentration have been studied .
Physical And Chemical Properties Analysis
Propylene glycol monooleate has a molecular weight of 340.5 g/mol . It has a high aqueous solubility, low octanol-water partition coefficients (Kow), and bioconcentration factor values of <10, which indicate they are unlikely to accumulate in aquatic food chains .
科学的研究の応用
Antimicrobial Activity
The compound has been used in the synthesis of 5-heptadecyl- and 5-heptadec-8-enyl substituted 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione . These derivatives have been tested in vitro against Gram-positive, Gram-negative bacteria, and fungi, showing variable activity .
Complex Formation with Metals
The compound has been used in the preparation of Palladium (II) complexes . These complexes have been characterized by various techniques including elemental analysis (solid state), IR, 1H, 13C NMR spectroscopy, XRD, and XPS .
Role in Membrane Function
Fatty acids, including 2-hydroxypropyl octadec-9-enoate, play an important role in membrane function . Their deficiencies in brain and retinal tissues can result in compromised visual acuity, learning ability, and even neurologic problems .
Industrial Uses
Fatty acids, including 2-hydroxypropyl octadec-9-enoate, have industrial uses as fuels, surfactants, and catalysts .
Antibacterial Effects
Derivatives of the compound, such as branched chain-fatty acids and cyclic fatty acids, have antibacterial effects .
Precursors for Nucleoside and Nucleotides Formations
Heterocyclic derivatives of the compound form suitable precursors for nucleoside and nucleotides formations .
作用機序
将来の方向性
特性
IUPAC Name |
2-hydroxypropyl octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDEEBSWIQAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859624 | |
| Record name | 2-Hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1330-80-9 | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Propylene Glycol Monooleate a suitable candidate for enzymatic synthesis, and how does the enzyme's structure influence this process?
A1: Propylene Glycol Monooleate can be effectively synthesized using immobilized SMG1-F278N lipase, a type of mono- and diacylglycerol lipase. [] This enzyme exhibits selectivity towards 1,3-Propylene Glycol over 1,2-Propylene Glycol, a preference attributed to the superior binding affinity of 1,3-Propylene Glycol within the enzyme's active pocket. [] Molecular docking simulations support this observation, revealing a more favorable interaction between 1,3-Propylene Glycol and the catalytic site of SMG1-F278N. [] This research highlights the importance of enzyme-substrate interactions in achieving efficient and selective biocatalytic synthesis.
Q2: Beyond its use in enzymatic synthesis, what other applications does Propylene Glycol Monooleate have, and what properties make it suitable for these applications?
A2: Propylene Glycol Monooleate finds application as an additive in anti-aging emulsion coatings designed for exterior walls. [] This application leverages its properties to enhance the coating's performance and durability. [] While the specific contributions of Propylene Glycol Monooleate are not explicitly detailed in the provided research, its presence contributes to the overall improvement in the coating's weather resistance, water resistance, alkali resistance, and toughness. [] This highlights its versatility as an additive for enhancing material properties in specific applications.
Q3: What insights can be gained from analyzing the chemical composition of extracts containing Propylene Glycol Monooleate?
A3: Analysis of a methanol fraction obtained through slow pyrolysis of date seeds, which contained Propylene Glycol Monooleate alongside other compounds like stigmast-5-en-3-ol and guanosine, revealed a diverse range of phytochemicals. [] The presence of these bioactive compounds suggests potential applications of such extracts in various medicinal fields, including anti-inflammatory, antioxidant, cardiovascular, anticancer, and immunosuppressant activities. [] This highlights the potential of exploring natural sources and extraction techniques for obtaining valuable compounds like Propylene Glycol Monooleate, potentially leading to the discovery of new bioactive agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




